1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide

Overview

Description

1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound that has been studied for its potential fungicidal and insecticidal properties . It belongs to the class of organic compounds known as phenylpyrazoles .

Synthesis Analysis

The synthesis of 1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide involves a series of reactions. A method described in the literature involves the addition of a compound (4a) in drops into a solution of another compound (8a) and triethylamine in THF (Tetrahydrofuran) under 0 °C .Molecular Structure Analysis

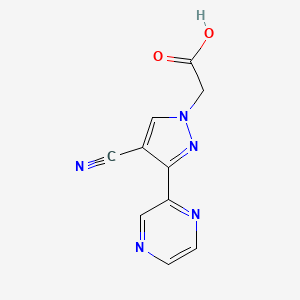

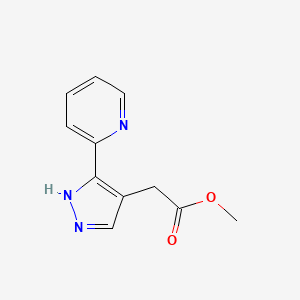

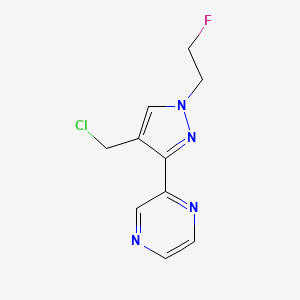

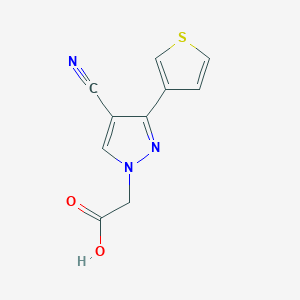

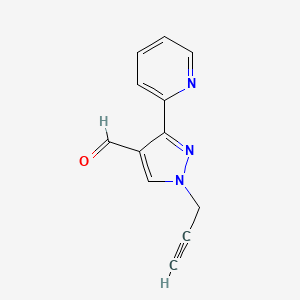

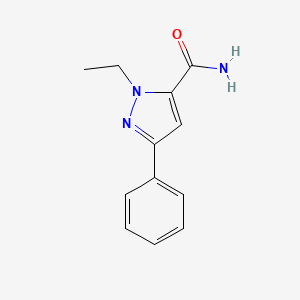

The molecular structure of 1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide is characterized by a pyrazole ring bound to a phenyl group . The empirical formula is C14H16N2O2 and the molecular weight is 244.29 .Chemical Reactions Analysis

The chemical reactions involving 1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide are complex and can involve multiple steps . For instance, one study describes a coupling reaction of a carboxylic acid with an amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature .Scientific Research Applications

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to related pyrazole carboxamide derivatives, demonstrating an efficient pathway to obtaining these compounds. Such methods are valuable for synthesizing carboxamides from pyrazole precursors, offering good yields and presenting an advantageous approach over traditional synthetic methods due to their rapidity and efficiency (Milosevic et al., 2015).

Agrochemical Applications

Research into pyrazole carboxamide derivatives has also explored their potential as agrochemicals, particularly as nematocidal agents. This application is significant for the agricultural sector, aiming to control nematode pests that affect crops. Although the fungicidal activity of these compounds was found to be weak, certain derivatives exhibited good nematocidal activity, suggesting a role in plant protection strategies (Zhao et al., 2017).

Chemical Reactivity and Heterocyclic Synthesis

The versatility of pyrazole carboxamides as building blocks for heterocyclic synthesis has been documented, with studies demonstrating their reactivity in forming various heterocyclic compounds. This reactivity underpins their utility in synthesizing a wide range of substances with potential pharmacological activities, showcasing their importance in medicinal chemistry and drug development (El‐Mekabaty, 2014).

Antimicrobial and Pesticidal Activities

Derivatives of 1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide have been investigated for their antimicrobial and pesticidal properties. Such studies are crucial for identifying new agents with potential applications in fighting microbial infections and controlling pests. The development of compounds with bactericidal, pesticidal, and herbicidal activities is of particular interest for both pharmaceutical and agricultural industries (Hu et al., 2011).

Structural and Spectral Analysis

Research has also focused on the structural and spectral analysis of pyrazole carboxamide derivatives, providing insights into their chemical properties and potential interactions. Such studies are foundational for understanding the behavior of these compounds in various environments and can guide the design of new derivatives with desired properties (Viveka et al., 2016).

properties

IUPAC Name |

2-ethyl-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-15-11(12(13)16)8-10(14-15)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGXRVRGLUGSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.